molecular formula C10H17N3 B13071915 1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13071915
M. Wt: 179.26 g/mol
InChI Key: XHLAPZQLRDFLBT-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a Grignard reaction, where cyclopropylmagnesium bromide reacts with an appropriate ethyl halide.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone, followed by cyclization.

    Final Assembly: The cyclopropylethyl chain is then attached to the pyrazole ring through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzymatic Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.

    Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-cyclopropylethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-7-10(11)8(2)13(12-7)6-5-9-3-4-9/h9H,3-6,11H2,1-2H3

InChI Key

XHLAPZQLRDFLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2CC2)C)N

Origin of Product

United States

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